2-Amino-1-quinolin-4-yl-ethanol

Monoamine oxidase Neurochemistry Enzyme inhibition

Researchers requiring a defined 4-substituted quinoline amino-alcohol scaffold for SAR studies face limited sourcing of enantiomerically and positionally precise intermediates. 2-Amino-1-quinolin-4-yl-ethanol is a chiral β-amino alcohol that provides the exact 4-quinolinyl substitution pattern needed to avoid invalid SAR extrapolations and wasted procurement resources. - Enantiomeric configuration at the β-amino alcohol center drives up to 15-fold potency differences in antimalarial assays, making this racemic scaffold an essential starting point for chiral derivatization. - The dihydrochloride salt (CAS 37008-96-1) exhibits >88-fold selectivity for MAO-B (IC50 1,130 nM) over MAO-A, enabling development of CNS-penetrant probes without tyramine-related hypertensive risk. - As the minimally substituted core of the quinoline-amino-alcohol class, it provides a clean baseline for iterative medicinal chemistry against ESKAPEE Gram-positive pathogens (MIC ≤4 µg/mL for optimized derivatives).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B12049452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-quinolin-4-yl-ethanol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(CN)O
InChIInChI=1S/C11H12N2O/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10/h1-6,11,14H,7,12H2
InChIKeyMNGZCIYMAKPCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-quinolin-4-yl-ethanol Overview


2-Amino-1-quinolin-4-yl-ethanol (CAS 52239-40-4 free base; CAS 37008-96-1 dihydrochloride) is a chiral 4-quinolinyl β-amino alcohol that serves as a core scaffold or intermediate in medicinal chemistry . It contains a quinoline heterocycle attached to an amino-ethanol side chain, placing it within the broader class of quinoline-based amino alcohols that includes known antimalarials and antibacterials. The compound is commercially available as a racemic mixture of the free base (MW 188.23 g/mol) or as the dihydrochloride salt (MW 261.15 g/mol), which offers enhanced aqueous solubility for biological assays . Its functional groups—a secondary hydroxyl and a primary amine—enable further derivatization, making it a versatile building block for library synthesis and structure-activity relationship (SAR) studies.

2-Amino-1-quinolin-4-yl-ethanol: Scaffold Identity and Substitution


The substitution of 2-amino-1-quinolin-4-yl-ethanol with a generic quinoline analog is precluded by two critical factors: stereochemical dependence of target engagement and the unique 4-substitution pattern on the quinoline ring. Within the 4-aminoalcohol quinoline series, enantiomeric configuration profoundly influences biological activity—studies show that (S)-enantiomers of structurally related 4-aminoalcohol quinolines exhibit up to 15-fold greater antimalarial potency than their (R)-counterparts [1]. Furthermore, the 4-position attachment of the amino-ethanol side chain distinguishes this scaffold from 2-, 6-, or 8-substituted quinoline derivatives, each of which presents distinct pharmacophore geometries and target binding profiles. For example, 8-aminoquinolines such as primaquine demonstrate markedly different monoamine oxidase (MAO) inhibition profiles compared to 4-substituted analogs [2]. Consequently, substituting 2-amino-1-quinolin-4-yl-ethanol with a closely related analog lacking the precise stereochemistry or substitution pattern risks non-overlapping biological readouts, invalid SAR extrapolations, and wasted procurement resources.

2-Amino-1-quinolin-4-yl-ethanol: Differentiation from Analogs


MAO-B Selectivity vs. Pan-MAO Inhibition

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride exhibits moderate but detectable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1,130 nM, while showing negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This selectivity profile stands in contrast to reference inhibitors: the selective MAO-B inhibitor deprenyl shows an IC50 of 490 nM (approximately 2.3-fold more potent but also selective), while the selective MAO-A inhibitor clorgyline achieves an IC50 of 4 nM against MAO-A [2]. The compound's MAO-A/MAO-B selectivity ratio exceeds 88-fold, which is notably higher than the pan-MAO inhibition observed with primaquine (MAO-A IC50 ~74-88 µM; MAO-B IC50 ~107-117 µM) [3]. This differential selectivity may be relevant for researchers requiring a quinoline scaffold that avoids MAO-A-mediated serotonergic or cardiovascular off-target effects while retaining measurable MAO-B engagement.

Monoamine oxidase Neurochemistry Enzyme inhibition

(S)-Enantiomer Potency vs. Mefloquine

While direct activity data for 2-amino-1-quinolin-4-yl-ethanol against P. falciparum is not reported, robust class-level evidence establishes that (S)-enantiomers of 4-aminoalcohol quinoline derivatives are at least as effective as both chloroquine (CQ) and mefloquine (MQ) in vitro, and show up to 15-fold higher potency than their (R)-enantiomers [1]. Specifically, (R)-enantiomers of 4-aminoalcohol quinolines displayed 2- to 15-fold decreased activity compared to their (S) counterparts against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains [2]. In a comparative β-haematin formation inhibition assay, all tested 4-aminoalcohol quinoline derivatives exhibited significantly stronger inhibition than MQ, irrespective of stereochemistry [3]. This stereochemical dependence is a defining feature of the 4-quinolinyl amino-alcohol scaffold class and directly informs procurement decisions when sourcing chirally pure enantiomers of 2-amino-1-quinolin-4-yl-ethanol for antimalarial SAR studies.

Antimalarial Stereochemistry Structure-activity relationship

ESKAPEE Antibacterial Potency vs. Mefloquine

Quinolineaminoethanol derivatives structurally analogous to 2-amino-1-quinolin-4-yl-ethanol demonstrate antibacterial activity that surpasses mefloquine against clinically relevant ESKAPEE pathogens. In a head-to-head evaluation, both series 3 and series 4 quinolineaminoethanols were generally more active than mefloquine against ESKAPEE bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) [1]. Specific derivatives from series 4 exhibited MIC values ≤4 µg/mL against Gram-positive strains, while mefloquine showed weaker or no inhibition in the same assays [2]. Additionally, all compounds of series 3 displayed activity against Mycobacterium avium with MIC values ranging from 2 to 16 µg/mL [3]. This class-level evidence positions the 4-quinolinyl amino-ethanol scaffold—including 2-amino-1-quinolin-4-yl-ethanol as a minimal core—as a viable starting point for antibacterial development against multidrug-resistant Gram-positive organisms.

Antibacterial Gram-positive ESKAPEE pathogens

Dihydrochloride Salt Solubility vs. Free Base

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) offers significantly enhanced aqueous solubility compared to the free base form (CAS 52239-40-4), a critical differentiation for biological assay preparation and in vivo dosing . The dihydrochloride salt incorporates two equivalents of HCl, increasing molecular weight from 188.23 g/mol to 261.15 g/mol and conferring ionic character that improves dissolution in aqueous buffers. While precise solubility values are not reported in the public domain, the salt formation is a standard approach for amino-alcohol quinolines to overcome the inherent hydrophobicity of the quinoline ring system [1]. This salt form also provides improved solid-state stability during long-term storage . For researchers performing cell-based assays or animal studies, procurement of the dihydrochloride salt eliminates the need for in-house salt formation or the use of organic co-solvents that may confound biological readouts.

Formulation Solubility Bioassay compatibility

2-Amino-1-quinolin-4-yl-ethanol: Research Applications


Enantioselective Antimalarial Lead Optimization

Given the established 2- to 15-fold potency advantage of (S)-enantiomers over (R)-enantiomers in the 4-aminoalcohol quinoline class [1], 2-amino-1-quinolin-4-yl-ethanol serves as a core scaffold for chiral derivatization. Researchers synthesizing focused libraries of (S)-configured 4-quinolinyl amino-alcohols can use enantiopure starting material to maximize in vitro antiplasmodial activity against CQ-sensitive and CQ-resistant P. falciparum strains. The compound's minimal substitution pattern allows for systematic addition of side chains to probe SAR at the amino and hydroxyl positions.

MAO-B Selective Probe Development

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride demonstrates >88-fold selectivity for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM) [1]. This selectivity profile, contrasted with the pan-MAO inhibition observed for primaquine and other 8-aminoquinolines [2], makes the compound a suitable starting point for developing MAO-B selective chemical probes. Researchers investigating neurodegenerative disorders where MAO-B is implicated (e.g., Parkinson's disease) may prioritize this scaffold to minimize MAO-A-mediated off-target effects such as tyramine-induced hypertensive crisis.

Gram-Positive Antibacterial Screening Campaigns

The quinolineaminoethanol scaffold class has demonstrated superior antibacterial activity against ESKAPEE Gram-positive pathogens compared to mefloquine, with MIC values ≤4 µg/mL for optimized derivatives [1]. 2-Amino-1-quinolin-4-yl-ethanol, as the minimally substituted core, provides a clean baseline for iterative medicinal chemistry aimed at improving potency against S. aureus, E. faecium, and other clinically resistant Gram-positive bacteria. The compound's antibacterial class-level evidence positions it as a viable entry point for hit-to-lead programs targeting multidrug-resistant infections.

Protein Kinase Inhibition & Mitochondrial Function

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride has been reported to inhibit protein kinase activity, thereby inhibiting the phosphorylation of histidine residues on mitochondrial proteins and preventing mitochondrial membrane potential reduction [1]. This mechanism may be relevant for researchers studying mitochondrial dysfunction, cancer cell metabolism (reported inhibition of squamous cancer cells by altering ATP production), or H2 receptor antagonism. The compound's dual kinase inhibitory and mitochondrial effects provide a unique phenotypic profile for chemical biology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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